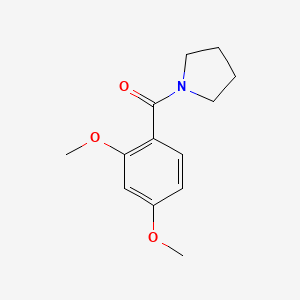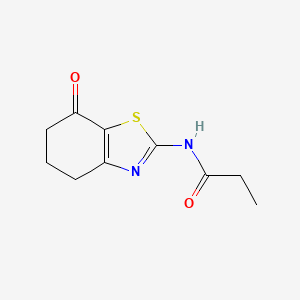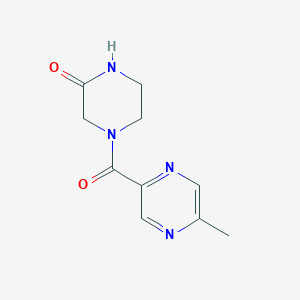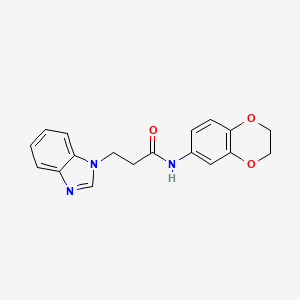
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent hallucinogen that was first synthesized by Alexander Shulgin in 1977. This compound has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
Advantages and Limitations for Lab Experiments
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and ability to produce consistent effects. However, it also has several limitations, including its potential toxicity, limited availability, and legal restrictions.
Future Directions
There are several future directions for research on (2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone, including its potential use in treating various mental health disorders, its effects on brain function and neuroplasticity, and its potential as a tool for studying consciousness and perception. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone can be synthesized through various methods, including the reaction between 2,4-dimethoxybenzaldehyde and pyrrolidine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dimethoxyphenethylamine with chloroacetyl chloride, followed by treatment with pyrrolidine.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications, including its use in treating anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-11(12(9-10)17-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLCJTNDTFTBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)




![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)

![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)

